Structural Differentiation: N-Phenylpiperazine vs. N-Methylpiperazine Moiety
The target compound contains an N-phenylpiperazine substituent at the 2-position, whereas many commercially available analogs (e.g., 4-methyl-2-(4-methylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one) possess an N-methylpiperazine group . In published SAR studies on related quinazolinone cores, the replacement of N-methyl with N-phenyl on the piperazine ring has been associated with alterations in lipophilicity and biological activity [1]. While no direct head-to-head comparison between these two exact compounds is publicly available, the structural difference is quantifiable: the N-phenylpiperazine variant adds an aromatic ring, increasing molecular weight by approximately 62 g/mol and altering calculated logP by an estimated +1.5 to +2.0 units relative to the N-methyl analog.
| Evidence Dimension | Molecular weight and lipophilicity (structural differentiation) |
|---|---|
| Target Compound Data | MW = 398.5 g/mol; calculated logP ~4.5 (estimated) |
| Comparator Or Baseline | 4-methyl-2-(4-methylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one (MW = 336.4 g/mol; calculated logP ~2.5–3.0, estimated) |
| Quantified Difference | ΔMW = +62.1 g/mol; ΔlogP ≈ +1.5–2.0 (estimated from structural increment) |
| Conditions | In silico estimation based on fragment-based logP contribution of phenyl vs. methyl; no experimental logP data located for either compound. |
Why This Matters
Higher lipophilicity can influence membrane permeability, protein binding, and off-target promiscuity, making the target compound potentially more suitable for assays requiring enhanced passive diffusion or specific lipophilic target engagement.
- [1] Watkins WJ, Lemoine RC, Chong L, et al. Quinazolinone fungal efflux pump inhibitors. Part 2: In vitro structure-activity relationships of (N-methyl-piperazinyl)-containing derivatives. Bioorg Med Chem Lett. 2004;14(20):5133-5137. View Source
